Cas no 2172587-97-0 (3-(1-aminoethyl)oxetan-3-ol)

3-(1-Aminoethyl)oxetan-3-ol is a versatile oxetane-based compound featuring both hydroxyl and amino functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its oxetane ring provides enhanced stability and reactivity, while the amino and hydroxyl groups enable further derivatization, such as peptide coupling or polymer modification. This compound is particularly useful in the development of bioactive molecules, drug candidates, and advanced materials due to its balanced polarity and structural flexibility. Its synthetic utility is further underscored by its compatibility with a range of reaction conditions, offering chemists a robust building block for designing complex molecular architectures.
3-(1-aminoethyl)oxetan-3-ol structure
3-(1-aminoethyl)oxetan-3-ol structure
Product Name:3-(1-aminoethyl)oxetan-3-ol
CAS No:2172587-97-0
MF:C5H11NO2
MW:117.15
MDL:MFCD30489921
CID:5096362
PubChem ID:146075340
Update Time:2025-06-14

3-(1-aminoethyl)oxetan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Oxetanol, 3-(1-aminoethyl)-
    • 3-(1-aminoethyl)oxetan-3-ol
    • SCHEMBL24846185
    • SY323511
    • 3-[(1R)-1-aminoethyl]oxetan-3-ol
    • EN300-1640177
    • 3-[(1S)-1-aminoethyl]oxetan-3-ol
    • DB-423696
    • 2172587-97-0
    • CS-0310225
    • PS-19308
    • F89691
    • 3-(1-aminoethyl)-3-Oxetanol
    • MFCD30489921
    • MDL: MFCD30489921
    • Inchi: 1S/C5H11NO2/c1-4(6)5(7)2-8-3-5/h4,7H,2-3,6H2,1H3
    • InChI Key: YNNVWKYTJJOGEQ-UHFFFAOYSA-N
    • SMILES: O1CC(C(N)C)(O)C1

Computed Properties

  • Exact Mass: 117.078978594g/mol
  • Monoisotopic Mass: 117.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 90.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 55.5Ų

3-(1-aminoethyl)oxetan-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR62207-250mg
3-(1-Aminoethyl)oxetan-3-ol
2172587-97-0 95%
250mg
£495.00 2025-02-20
eNovation Chemicals LLC
Y1102121-1G
3-(1-aminoethyl)oxetan-3-ol
2172587-97-0 97%
1g
$105 2024-07-21
Enamine
EN300-1640177-50mg
3-(1-aminoethyl)oxetan-3-ol
2172587-97-0 95.0%
50mg
$232.0 2023-09-22
Enamine
EN300-1640177-100mg
3-(1-aminoethyl)oxetan-3-ol
2172587-97-0 95.0%
100mg
$347.0 2023-09-22
Enamine
EN300-1640177-250mg
3-(1-aminoethyl)oxetan-3-ol
2172587-97-0 95.0%
250mg
$494.0 2023-09-22
Enamine
EN300-1640177-500mg
3-(1-aminoethyl)oxetan-3-ol
2172587-97-0 95.0%
500mg
$780.0 2023-09-22
Enamine
EN300-1640177-1000mg
3-(1-aminoethyl)oxetan-3-ol
2172587-97-0 95.0%
1000mg
$999.0 2023-09-22
Enamine
EN300-1640177-2500mg
3-(1-aminoethyl)oxetan-3-ol
2172587-97-0 95.0%
2500mg
$1959.0 2023-09-22
Enamine
EN300-1640177-5000mg
3-(1-aminoethyl)oxetan-3-ol
2172587-97-0 95.0%
5000mg
$2900.0 2023-09-22
Enamine
EN300-1640177-10000mg
3-(1-aminoethyl)oxetan-3-ol
2172587-97-0 95.0%
10000mg
$4299.0 2023-09-22

Additional information on 3-(1-aminoethyl)oxetan-3-ol

Research Brief on 3-(1-aminoethyl)oxetan-3-ol (CAS: 2172587-97-0): Recent Advances and Applications

The compound 3-(1-aminoethyl)oxetan-3-ol (CAS: 2172587-97-0) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This oxetane-containing building block has attracted significant attention due to its unique physicochemical properties and potential applications in the design of novel bioactive molecules. Recent studies have highlighted its utility as a versatile intermediate for the synthesis of pharmacologically active compounds, particularly in the areas of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 3-(1-aminoethyl)oxetan-3-ol into the structure of novel kinase inhibitors. The researchers found that the oxetane moiety significantly improved the metabolic stability of the lead compounds while maintaining their target affinity. The study reported a 40% increase in plasma half-life compared to analogous compounds without the oxetane modification, suggesting its potential for addressing pharmacokinetic challenges in drug development.

In the field of antibiotic research, a recent publication in ACS Infectious Diseases described the use of 2172587-97-0 as a key building block for novel β-lactamase inhibitors. The researchers utilized the compound's unique stereochemistry and functional group arrangement to develop inhibitors with enhanced binding affinity to class D β-lactamases, showing promising activity against carbapenem-resistant bacterial strains. The study reported IC50 values in the low micromolar range, representing a significant improvement over previous generation inhibitors.

Ongoing research in the area of CNS drug discovery has also explored the potential of 3-(1-aminoethyl)oxetan-3-ol as a scaffold for GABA receptor modulators. Preliminary results presented at the 2023 International Symposium on Medicinal Chemistry indicate that derivatives of this compound show selective binding to α5-containing GABA-A receptors, potentially offering a new approach for the treatment of cognitive disorders with reduced sedative side effects.

The synthetic accessibility of 2172587-97-0 has been significantly improved through recent methodological advances. A 2023 paper in Organic Letters described a novel asymmetric synthesis route that achieves the compound in 5 steps with 78% overall yield and >99% enantiomeric excess. This development addresses previous challenges in obtaining the compound in sufficient quantities for extensive structure-activity relationship studies.

From a safety and toxicology perspective, recent preclinical studies have shown favorable profiles for 3-(1-aminoethyl)oxetan-3-ol derivatives. A comprehensive ADMET evaluation published in Xenobiotica reported good metabolic stability, minimal CYP inhibition, and acceptable oral bioavailability for several lead compounds derived from this scaffold. These findings support its continued investigation as a privileged structure in medicinal chemistry.

Looking forward, the unique properties of 2172587-97-0 position it as a valuable tool for addressing current challenges in drug discovery, particularly in the areas of metabolic stability and target selectivity. Several pharmaceutical companies have reportedly initiated programs exploring this scaffold for various therapeutic applications, suggesting that we may see clinical candidates based on this structure in the coming years.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.